molecular formula C11H11ClF3N B3222338 (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine CAS No. 1212917-82-2

(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B3222338
CAS No.: 1212917-82-2
M. Wt: 249.66
InChI Key: BYUYOLSCIFICBO-SNVBAGLBSA-N
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Description

(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine is a chiral pyrrolidine derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its stereochemical configuration and the electronic effects imparted by the trifluoromethyl (-CF₃) and chloro (-Cl) groups. The -CF₃ group is strongly electron-withdrawing, enhancing the compound's metabolic stability and influencing its binding affinity to biological targets .

Properties

IUPAC Name

(2R)-2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUYOLSCIFICBO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.

    Condensation Reaction: The aldehyde group of 2-chloro-5-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine and its analogs:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Melting Point/Other Data Reference
This compound hydrochloride (1391519-06-4) 2-Cl, 5-CF₃ (phenyl) C₁₁H₁₂ClF₃N·HCl ~288* Pyrrolidine, -Cl, -CF₃ No melting point reported
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride (1443538-48-4) 2-Cl, 5-F (phenyl) C₁₀H₁₂Cl₂FN 236.11 Pyrrolidine, -Cl, -F Storage: Room temperature
(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine (1212886-67-3) 2-F, 5-CF₃ (phenyl) C₁₁H₁₁F₄N 233.21 Pyrrolidine, -F, -CF₃ Purity: ≥98%
(2R-5R)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride (1807939-10-1) 5-Ph, 2-COOH (pyrrolidine) C₁₁H₁₄ClNO₂ 227.69 Carboxylic acid, -Ph No biological data reported
(R)-2-Chloro-5-(piperidin-2-yl)pyridine (1134621-26-3) 2-Cl (pyridine), 5-piperidinyl C₁₀H₁₃ClN₂ 196.68 Pyridine, piperidine No spectral data available

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The -CF₃ group in the target compound increases lipophilicity compared to the 5-F substituent in the analog from . This may enhance membrane permeability but reduce aqueous solubility.
  • Functional Groups : The carboxylic acid derivative () introduces polarity, making it distinct in solubility and reactivity compared to halogenated analogs.

Spectral and Analytical Data

  • NMR Spectroscopy : For 2-(2-chloro-5-(trifluoromethyl)phenyl)pyridine (a related pyridine derivative), ¹H NMR in CDCl₃ shows distinct aromatic proton shifts at δ 7.5–8.2 ppm, influenced by -Cl and -CF₃ groups . Similar shifts are expected for the pyrrolidine analog.
  • IR Spectroscopy : Strong C-F stretches (~1100–1250 cm⁻¹) and C-Cl stretches (~550–800 cm⁻¹) are characteristic of these compounds .

Biological Activity

(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H11ClF3N
  • CAS Number : 1212917-82-2
  • Molecular Weight : 249.66 g/mol
  • Purity : Typically available at 95% purity .

The compound features a pyrrolidine ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity and bioavailability, potentially improving its efficacy in various biological contexts .

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have suggested that this compound may have antimicrobial or antifungal properties, making it a candidate for further exploration in infectious disease treatment.
  • Therapeutic Potential : The compound has been investigated for its potential therapeutic effects in various medical applications, including its role as a precursor for drug development targeting specific diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibited activity against certain bacterial strains
Enzyme InhibitionPotential to inhibit key metabolic enzymes
Receptor ModulationMay interact with neurotransmitter receptors

Case Study: Antimicrobial Activity

In a recent study evaluating various compounds for antimicrobial activity, this compound was tested against a panel of bacterial pathogens. Results indicated significant inhibition of growth in several strains, suggesting its potential utility as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
2-Chloro-5-(trifluoromethyl)pyridineLacks pyrrolidine ringLimited biological activity
(S)-Pyrrolidine derivativeSimilar core structureEnhanced receptor binding

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine, and how can enantiomeric purity be ensured?

  • Methodology : The synthesis typically involves:

Intermediate formation : Reacting 2-chloro-5-(trifluoromethyl)aniline with pyrrolidine under basic conditions to introduce the pyrrolidine moiety .

Chiral resolution : Use of chiral catalysts (e.g., asymmetric hydrogenation) or chromatographic separation (e.g., chiral HPLC) to isolate the (2R)-enantiomer. Enantiomeric purity can be verified via polarimetry or chiral stationary-phase GC/MS .

  • Challenges : Competing racemization during acylation steps requires low-temperature conditions and inert atmospheres.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

  • Techniques :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine environments. NOESY experiments validate the pyrrolidine ring conformation .
  • X-ray crystallography : For absolute configuration determination (e.g., using SHELXL software for refinement ).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and isotopic patterns from Cl/F .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Impact :

  • Lipophilicity : The -CF3_3 group increases logP, enhancing membrane permeability (measured via octanol-water partitioning) .
  • Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, as shown in microsomal assays .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis of the (2R)-configured pyrrolidine?

  • Solutions :

  • Catalytic asymmetric synthesis : Use of Ru-BINAP complexes for hydrogenation of prochiral intermediates (e.g., enamines) to achieve >90% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Enzymatic methods (e.g., lipases) to racemize undesired enantiomers during synthesis .
    • Data Contradictions : Some studies report ee degradation above 60°C, necessitating strict thermal control .

Q. How can computational modeling predict biological target interactions for this compound?

  • Methods :

  • Molecular docking : Screens against receptors (e.g., GPCRs, kinases) using AutoDock Vina. The chloro group shows π-π stacking with aromatic residues, while -CF3_3 stabilizes hydrophobic pockets .
  • MD simulations : Assess binding stability over 100-ns trajectories; compare with analogues lacking -CF3_3 to quantify affinity differences .

Q. Why do bioactivity assays show variability against cancer cell lines, and how can this be resolved?

  • Analysis :

  • Structural analogs : Compare with (2S)-enantiomers and 4-Cl/5-CF3_3 derivatives. Activity discrepancies (e.g., IC50_{50} shifts) may arise from stereospecific target binding or off-target effects .
  • Assay optimization : Use isogenic cell lines to control for genetic variability. Validate via Western blotting for pathway markers (e.g., apoptosis regulators) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine
Reactant of Route 2
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(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine

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